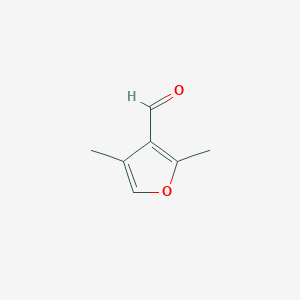
2,4-Dimethylfuran-3-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-Dimethylfuran-3-carbaldehyde is an organic compound with the molecular formula C7H8O2. It is a derivative of furan, a heterocyclic aromatic compound, and is characterized by the presence of two methyl groups at the 2 and 4 positions and an aldehyde group at the 3 position. This compound is of significant interest in organic chemistry due to its unique structure and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dimethylfuran-3-carbaldehyde typically involves the use of furan derivatives. One common method is the reaction of 2,4-dimethylfuran with an oxidizing agent to introduce the aldehyde group at the 3 position. This can be achieved using reagents such as selenium dioxide (SeO2) or manganese dioxide (MnO2) under controlled conditions .
Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through the catalytic oxidation of 2,4-dimethylfuran. This process involves the use of metal catalysts and specific reaction conditions to ensure high yield and purity of the product .
Analyse Chemischer Reaktionen
Types of Reactions: 2,4-Dimethylfuran-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be further oxidized to form carboxylic acids using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The furan ring can undergo electrophilic substitution reactions, where the hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, SeO2, MnO2
Reduction: NaBH4, LiAlH4
Substitution: Electrophilic reagents such as halogens, nitrating agents, and sulfonating agents.
Major Products Formed:
Oxidation: 2,4-Dimethylfuran-3-carboxylic acid
Reduction: 2,4-Dimethylfuran-3-methanol
Substitution: Various substituted furans depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
2,4-Dimethylfuran-3-carbaldehyde has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 2,4-Dimethylfuran-3-carbaldehyde involves its reactivity due to the presence of the aldehyde group and the furan ring. The aldehyde group is highly reactive and can participate in nucleophilic addition reactions, while the furan ring can undergo electrophilic substitution reactions. These properties make it a versatile compound in organic synthesis .
Vergleich Mit ähnlichen Verbindungen
Furfural: Another furan derivative with an aldehyde group at the 2 position.
2,5-Dimethylfuran: A furan derivative with two methyl groups at the 2 and 5 positions but no aldehyde group.
5-Hydroxymethylfurfural: A furan derivative with a hydroxymethyl group at the 5 position and an aldehyde group at the 2 position.
Uniqueness: 2,4-Dimethylfuran-3-carbaldehyde is unique due to the specific positioning of its functional groups, which imparts distinct reactivity and properties compared to other furan derivatives. Its structure allows for selective reactions that are not possible with other similar compounds .
Eigenschaften
IUPAC Name |
2,4-dimethylfuran-3-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O2/c1-5-4-9-6(2)7(5)3-8/h3-4H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGSAYHDYMMHZQE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=COC(=C1C=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60617138 |
Source


|
| Record name | 2,4-Dimethylfuran-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60617138 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
75002-34-5 |
Source


|
| Record name | 2,4-Dimethylfuran-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60617138 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














